molecular formula C23H21N3O B2989174 N-benzyl-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine CAS No. 883279-79-6

N-benzyl-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine

Cat. No.: B2989174
CAS No.: 883279-79-6
M. Wt: 355.441
InChI Key: KHFWVRPMIXISKP-UHFFFAOYSA-N
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Description

N-benzyl-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine is a complex organic compound characterized by its intricate molecular structure, which includes a benzyl group, a phenyl group, and a 1,3,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine typically involves multiple steps, starting with the formation of the oxadiazole ring. One common approach is the reaction of a phenylhydrazine derivative with a carboxylic acid or its derivatives to form the oxadiazole core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific conditions.

  • Reduction Products: Reduced analogs with different functional groups.

  • Substitution Products: Derivatives with new functional groups introduced through nucleophilic substitution.

Scientific Research Applications

Chemistry: This compound is used in the synthesis of more complex molecules and as a building block in organic synthesis. Biology: Medicine: The compound may be explored for its therapeutic potential, including anti-inflammatory, antioxidant, and anticancer properties. Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-benzyl-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine exerts its effects involves interactions with specific molecular targets and pathways. The presence of the oxadiazole ring and phenyl groups may allow the compound to bind to receptors or enzymes, influencing biological processes.

Comparison with Similar Compounds

  • N-benzyl-1-phenyl-N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]methanamine: Similar structure but with a thiadiazole ring instead of oxadiazole.

  • N-benzyl-1-phenyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]methanamine: Different position of the oxadiazole ring.

Uniqueness: The unique combination of the benzyl, phenyl, and oxadiazole groups in N-benzyl-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine sets it apart from similar compounds, potentially leading to distinct biological and chemical properties.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications. Further research and development may uncover additional uses and benefits of this intriguing compound.

Properties

IUPAC Name

N-benzyl-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O/c1-4-10-19(11-5-1)16-26(17-20-12-6-2-7-13-20)18-22-24-25-23(27-22)21-14-8-3-9-15-21/h1-15H,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFWVRPMIXISKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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